

The Discovery and Development of Acebilustat (CTX-4430): A Technical Guide

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Compound of Interest

Compound Name: Acebilustat

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Abstract

Acebilustat (formerly CTX-4430) is an orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[1] By inhibiting LTA4H, **Acebilustat** effectively reduces LTB4 levels, thereby mitigating the neutrophil-driven inflammation that is characteristic of several chronic inflammatory diseases, most notably cystic fibrosis (CF). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Acebilustat**, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in clinical trials.

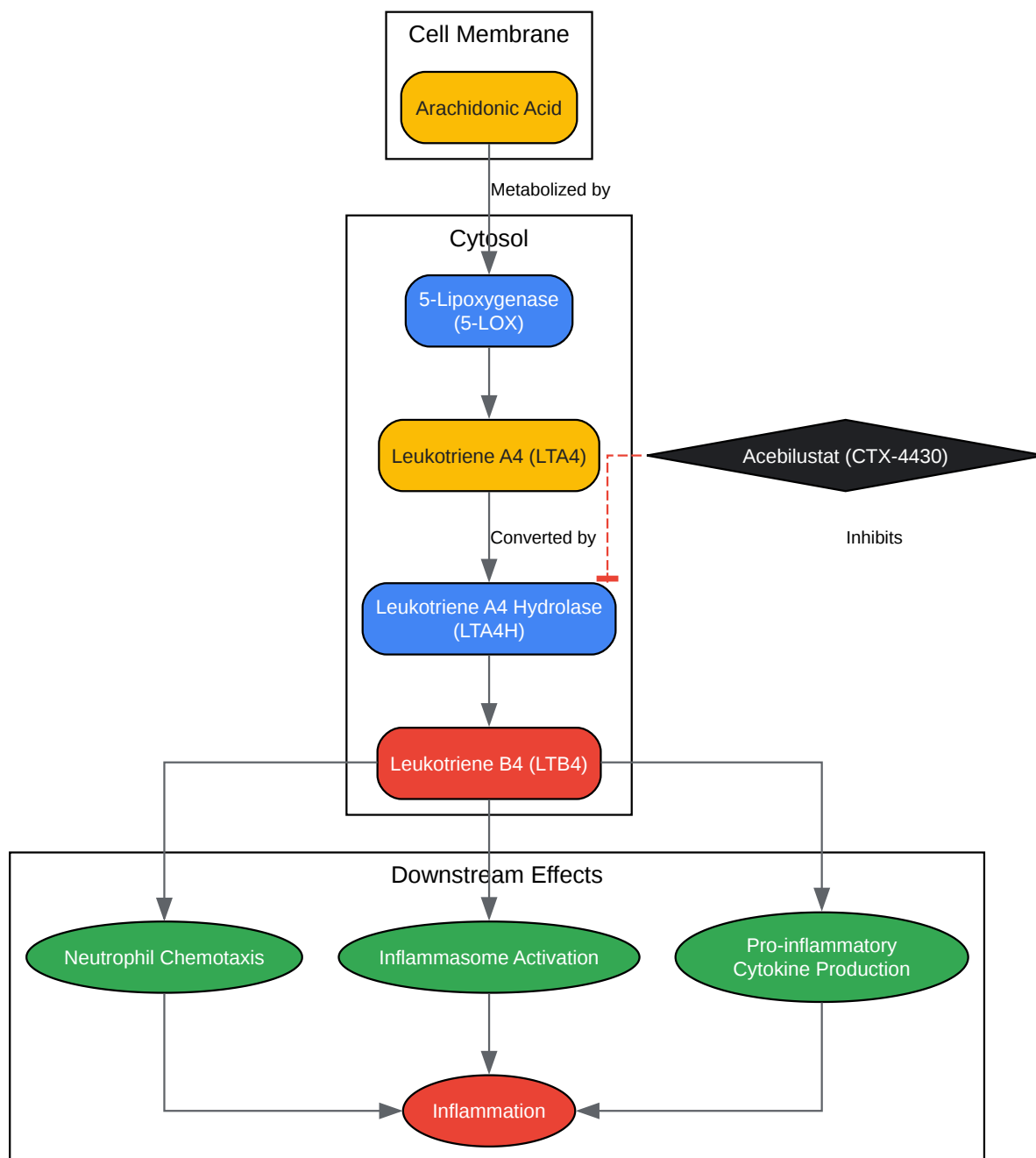
Introduction: Targeting the Inflammatory Cascade in Cystic Fibrosis

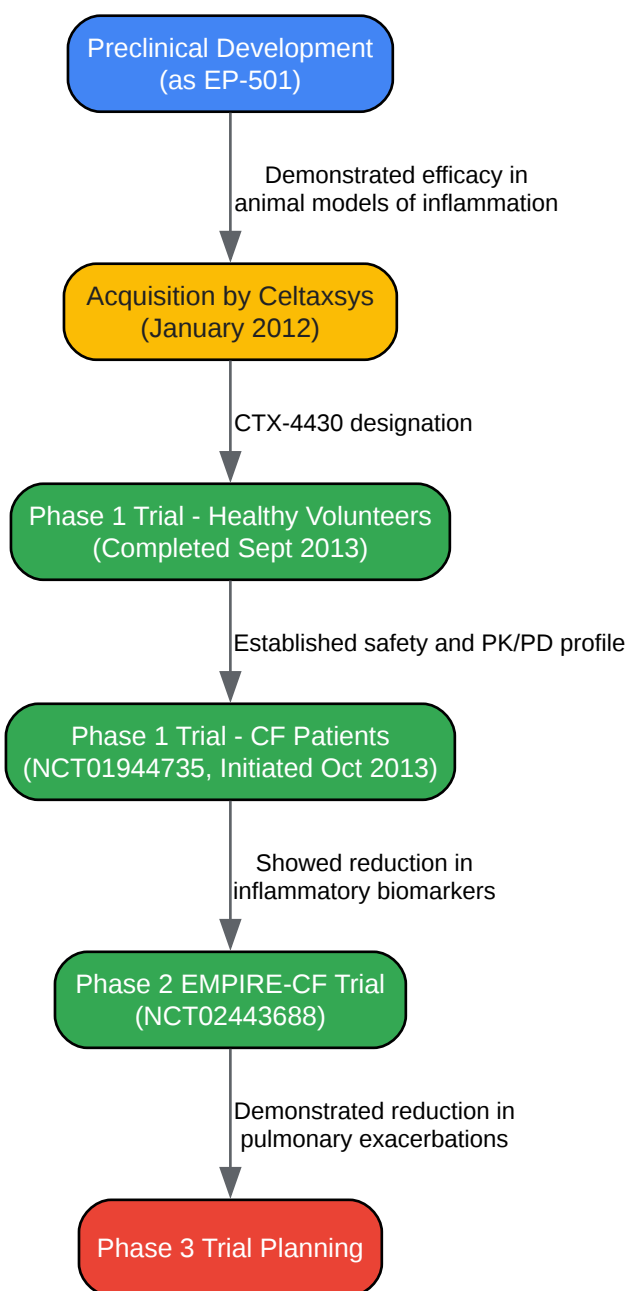
Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation, which is a major contributor to lung damage and disease progression.[2] A key mediator of this inflammation is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[2] Elevated levels of LTB4 in the airways of CF patients lead to an excessive influx of neutrophils, which in turn release damaging enzymes such as neutrophil elastase. **Acebilustat** was developed to specifically target this inflammatory pathway by inhibiting LTA4H, the enzyme responsible for the final step in LTB4 synthesis.[1]

Mechanism of Action

Acebilustat is a selective inhibitor of the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H).[3] This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). By blocking this step, **Acebilustat** reduces the production of LTB4, a potent neutrophil chemoattractant.[2] This leads to a decrease in neutrophil migration to sites of inflammation, thereby reducing the inflammatory cascade.[4]

Below is a diagram illustrating the signaling pathway of LTB4 and the point of intervention for **Acebilustat**.





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